molecular formula C7H15NO2S2 B13013936 N-(2-(Ethylsulfonyl)ethyl)thietan-3-amine

N-(2-(Ethylsulfonyl)ethyl)thietan-3-amine

Cat. No.: B13013936
M. Wt: 209.3 g/mol
InChI Key: RODZLJKYAVDAJW-UHFFFAOYSA-N
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Description

    N-(2-(Ethylsulfonyl)ethyl)thietan-3-amine: , is a chemical compound with the molecular formula .

  • The compound features a thietane ring (a five-membered heterocycle containing three carbon atoms and two sulfur atoms) with an ethylsulfonyl group attached to one of the carbon atoms.
  • Preparation Methods

      Synthetic Routes: The synthetic routes for N-(2-(Ethylsulfonyl)ethyl)thietan-3-amine are not widely documented. it can be prepared through appropriate reactions involving thietane derivatives and ethylsulfonyl reagents.

      Industrial Production: Information on industrial-scale production methods is limited, but research laboratories may synthesize this compound for specific applications.

  • Chemical Reactions Analysis

      Reactivity: N-(2-(Ethylsulfonyl)ethyl)thietan-3-amine can participate in various chemical reactions, including

      Common Reagents and Conditions: Specific reagents and conditions would vary based on the desired transformation.

      Major Products: The major products formed from these reactions would depend on the specific reaction pathway.

  • Scientific Research Applications

      Biology and Medicine: Investigating its biological activity, potential as a drug lead, or interactions with biological targets.

      Industry: It might find applications in specialty chemicals or materials.

  • Mechanism of Action

    • The exact mechanism by which N-(2-(Ethylsulfonyl)ethyl)thietan-3-amine exerts its effects remains to be elucidated. Further research is needed to understand its molecular targets and pathways.
  • Comparison with Similar Compounds

      Uniqueness: N-(2-(Ethylsulfonyl)ethyl)thietan-3-amine’s uniqueness lies in its thietane ring and the ethylsulfonyl substituent.

      Similar Compounds: While information on similar compounds is scarce, researchers may compare it with other thietane derivatives or related sulfur-containing compounds.

    Remember that this compound’s detailed properties and applications may require further investigation, as it is not extensively studied.

    Properties

    Molecular Formula

    C7H15NO2S2

    Molecular Weight

    209.3 g/mol

    IUPAC Name

    N-(2-ethylsulfonylethyl)thietan-3-amine

    InChI

    InChI=1S/C7H15NO2S2/c1-2-12(9,10)4-3-8-7-5-11-6-7/h7-8H,2-6H2,1H3

    InChI Key

    RODZLJKYAVDAJW-UHFFFAOYSA-N

    Canonical SMILES

    CCS(=O)(=O)CCNC1CSC1

    Origin of Product

    United States

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